molecular formula C11H8ClFO3 B13523769 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13523769
M. Wt: 242.63 g/mol
InChI Key: GLRXCENBVMPDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclobutane ring with a carboxylic acid functional group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: This compound has a similar phenyl ring with chloro and fluoro substituents but lacks the cyclobutane ring and carboxylic acid group.

    2-Chloro-6-fluorophenylboronic acid: This compound also has a similar phenyl ring but contains a boronic acid group instead of the carboxylic acid group.

Uniqueness

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and a substituted phenyl ring. This unique structure imparts specific chemical and physical properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C11H8ClFO3

Molecular Weight

242.63 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H8ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3H,4-5H2,(H,15,16)

InChI Key

GLRXCENBVMPDDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=C(C=CC=C2Cl)F)C(=O)O

Origin of Product

United States

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